molecular formula C12H15NO B13529187 1-(Chroman-3-yl)cyclopropan-1-amine

1-(Chroman-3-yl)cyclopropan-1-amine

Katalognummer: B13529187
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: XBZRMUSEZGQZRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Chroman-3-yl)cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a chroman moiety The chroman structure is a bicyclic system consisting of a benzene ring fused to a tetrahydropyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chroman-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a chroman derivative. One common method is the reaction of chroman-3-carbaldehyde with diazomethane in the presence of a catalyst such as palladium. This reaction forms the cyclopropane ring attached to the chroman structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Chroman-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-3-one derivatives, while reduction can produce chroman-3-yl alcohols.

Wissenschaftliche Forschungsanwendungen

1-(Chroman-3-yl)cyclopropan-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Chroman-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The chroman moiety may also contribute to the compound’s biological activity by interacting with cellular components.

Vergleich Mit ähnlichen Verbindungen

    Chroman-4-one: A related compound with a similar bicyclic structure but different functional groups.

    Cyclopropane derivatives: Compounds with cyclopropane rings attached to various aromatic or aliphatic groups.

Uniqueness: 1-(Chroman-3-yl)cyclopropan-1-amine is unique due to the combination of the chroman and cyclopropane structures. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. The presence of the amine group also allows for further functionalization and derivatization, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C12H15NO

Molekulargewicht

189.25 g/mol

IUPAC-Name

1-(3,4-dihydro-2H-chromen-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C12H15NO/c13-12(5-6-12)10-7-9-3-1-2-4-11(9)14-8-10/h1-4,10H,5-8,13H2

InChI-Schlüssel

XBZRMUSEZGQZRS-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2CC3=CC=CC=C3OC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.